Isoxazole, 3-methyl-5-pentadecyl-
Description
Significance of the Isoxazole (B147169) Moiety in Chemical Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry and chemical research. smolecule.comevitachem.comevitachem.comnih.govresearchgate.net Its significance stems from its presence in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. smolecule.comevitachem.com The isoxazole moiety is considered a versatile scaffold for drug discovery due to the relative ease of its synthesis and the diverse therapeutic properties associated with its derivatives. smolecule.com
The inherent chemical properties of the isoxazole ring, such as its aromaticity and the presence of two electronegative heteroatoms, allow for a variety of chemical modifications, enabling the fine-tuning of its biological and pharmacological profiles. evitachem.comresearchgate.net Researchers have successfully incorporated the isoxazole nucleus into a multitude of therapeutically significant molecules. These include, but are not limited to, anti-inflammatory, anticonvulsant, antibacterial, antifungal, anticancer, and neuroprotective agents. smolecule.comevitachem.comresearchgate.net The ability of the isoxazole ring to act as a bioisosteric replacement for other functional groups has further cemented its importance in the design of novel therapeutic agents.
The development of advanced synthetic methodologies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has expanded the accessibility and diversity of isoxazole derivatives. evitachem.comevitachem.com This has allowed for the creation of complex molecules with enhanced bioactivity and selectivity, underscoring the continued importance of the isoxazole scaffold in modern pharmaceutical and chemical research. evitachem.com
Overview of 3-Methyl-5-pentadecylisoxazole in Contemporary Chemical Literature
Isoxazole, 3-methyl-5-pentadecyl- is a specific derivative of the isoxazole family. While the broader class of isoxazoles has been extensively studied, detailed research findings specifically on this compound are not widely available in contemporary scientific literature. Its presence is noted in the catalogues of several chemical suppliers, indicating its availability for research purposes.
The structure of 3-methyl-5-pentadecylisoxazole features a methyl group at the 3-position and a long, fifteen-carbon alkyl chain (pentadecyl group) at the 5-position of the isoxazole ring. This long alkyl chain imparts a significant lipophilic character to the molecule, which could influence its physical properties and biological interactions.
Below is a table summarizing the basic chemical identifiers for Isoxazole, 3-methyl-5-pentadecyl-.
| Identifier | Value |
| CAS Number | 649721-01-7 |
| Molecular Formula | C19H35NO |
| Molecular Weight | 293.5 g/mol |
This data is based on information from chemical supplier databases. smolecule.com
Due to the limited specific research on 3-methyl-5-pentadecylisoxazole, a detailed account of its synthesis, physicochemical properties, and biological activity based on published research findings cannot be provided at this time. Further investigation into this specific compound would be necessary to fully elucidate its chemical and biological characteristics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
649721-01-7 |
|---|---|
Molecular Formula |
C19H35NO |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
3-methyl-5-pentadecyl-1,2-oxazole |
InChI |
InChI=1S/C19H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18(2)20-21-19/h17H,3-16H2,1-2H3 |
InChI Key |
FJBIBXIVVZAKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=NO1)C |
Origin of Product |
United States |
Chemical Transformations and Reactivity of Isoxazole, 3 Methyl 5 Pentadecyl
Ring-Opening Reactions of the Isoxazole (B147169) Core
The isoxazole ring, despite its aromatic character, can undergo cleavage under various conditions, providing a versatile pathway to synthesize other important organic molecules. The N-O bond is the weakest link in the ring and is often the initial site of cleavage.
Reductive ring-opening is a common transformation for isoxazoles. This can be achieved using various reducing agents, leading to the formation of β-aminoenones. For instance, reagents like Mo(CO)6 in the presence of water can facilitate the reductive cleavage of the N-O bond rsc.org. Similarly, low-valent titanium reagents, such as those generated from EtMgBr and Ti(OiPr)4, are also effective for the reductive ring cleavage of isoxazoles researchgate.net. In the context of Isoxazole, 3-methyl-5-pentadecyl-, such a reaction would be expected to yield a β-aminoenone bearing the pentadecyl and methyl groups. The metabolic reduction of isoxazole rings has also been observed as a significant clearance pathway for some isoxazole-containing drugs, leading to stable benzamidine (B55565) metabolites in the case of a 1,2-benzisoxazole (B1199462) structure nih.gov.
Furthermore, electrophilic fluorination of isoxazoles can lead to ring-opening. Treatment with an electrophilic fluorinating agent like Selectfluor® can induce fluorination followed by deprotonation and N-O bond cleavage, resulting in the formation of tertiary fluorinated carbonyl compounds researchgate.netnih.gov. This method has been shown to be tolerant of various functional groups, including alkyl chains researchgate.net.
Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring
The isoxazole ring can participate in both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms.
Electrophilic Aromatic Substitution: Generally, the isoxazole ring is less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the heteroatoms. However, substitution is possible, typically occurring at the C4 position, which has the highest electron density in the ring. Common electrophilic aromatic substitution reactions include nitration and sulfonation masterorganicchemistry.com. For nitration, a mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO2+) as the electrophile masterorganicchemistry.comminia.edu.eg. Sulfonation can be achieved with fuming sulfuric acid, which provides a high concentration of SO3 masterorganicchemistry.com. Halogenation of the isoxazole ring can also be achieved under electrophilic conditions wikipedia.org.
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the isoxazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. The presence of such groups can facilitate the attack of nucleophiles scienceopen.com. For instance, the presence of a nitro group can activate the ring towards nucleophilic attack nih.gov. In the case of Isoxazole, 3-methyl-5-pentadecyl-, which lacks strong electron-withdrawing groups, direct nucleophilic substitution on the ring is expected to be challenging.
Derivatization of the Pentadecyl Side Chain
The long pentadecyl side chain of Isoxazole, 3-methyl-5-pentadecyl- offers numerous possibilities for chemical modification, allowing for the introduction of various functional groups.
Oxidation: The alkyl side chain can be oxidized under specific conditions. While the benzene ring is generally resistant to strong oxidizing agents, the presence of an aromatic ring can activate the adjacent C-H bonds of an alkyl side chain (benzylic position) towards oxidation openstax.orgunizin.org. In the case of the isoxazole ring, a similar activating effect on the methylene (B1212753) group of the pentadecyl chain adjacent to the ring can be anticipated. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl chains attached to aromatic rings to carboxylic acids unizin.orglibretexts.orgpearson.com. However, this typically requires a benzylic hydrogen, which is present in the pentadecyl side chain of the target molecule.
Halogenation: Free radical halogenation is a common method for functionalizing alkyl chains. This reaction proceeds via a chain mechanism involving the formation of alkyl radicals srmist.edu.inlibretexts.orglumenlearning.com. The reaction can be initiated by heat or UV light libretexts.org. The selectivity of halogenation depends on the stability of the resulting radical, with tertiary radicals being more stable than secondary, and secondary more stable than primary srmist.edu.in. For a long chain like the pentadecyl group, a mixture of halogenated isomers is likely, although some regioselectivity can be achieved libretexts.org. N-bromosuccinimide (NBS) is a reagent often used for the selective bromination at the benzylic position of alkylbenzenes openstax.org. A similar selectivity for the methylene group adjacent to the isoxazole ring might be expected.
Cycloaddition and Rearrangement Reactions
The isoxazole ring can participate in cycloaddition and rearrangement reactions, often initiated by heat or light, which can lead to the formation of different heterocyclic systems.
Cycloaddition Reactions: The isoxazole ring itself is a product of a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene researchgate.netmdpi.comresearchgate.netuchicago.eduyoutube.com. While the fully formed isoxazole is relatively stable, it can potentially undergo further cycloaddition reactions under specific conditions, although this is less common than its formation.
Rearrangement Reactions: Photochemical rearrangement is a characteristic reaction of isoxazoles. Upon UV irradiation, the weak N-O bond can undergo homolytic cleavage, leading to the formation of a diradical intermediate. This can then rearrange through a series of steps, often involving an azirine intermediate, to form an oxazole (B20620) nih.gov. Spectroscopic studies on 3,5-dimethylisoxazole (B1293586) have provided insights into the formation of intermediate species like nitrile ylides during such photoisomerizations nih.gov. Therefore, it is plausible that Isoxazole, 3-methyl-5-pentadecyl- could undergo a similar photochemical rearrangement to the corresponding oxazole derivative.
Functionalization of the Pentadecyl Moiety
Beyond the reactions at the position adjacent to the isoxazole ring, the long pentadecyl chain can be functionalized at other positions, particularly at the terminal methyl group.
Terminal Functionalization: Selective functionalization of the terminal methyl group of a long alkyl chain is a significant challenge in organic synthesis. However, methods have been developed to achieve this. For example, rhodium-catalyzed borylation can selectively functionalize the terminal C-H bonds of alkanes, which can then be further converted into other functional groups like alcohols and amines acs.org. This approach has been shown to be compatible with various functional groups within the molecule.
Free Radical Reactions: Free radical reactions can occur along the entire length of the pentadecyl chain. These reactions are typically initiated by radical initiators and can lead to a variety of products depending on the reaction conditions and the reagents used libretexts.orgnptel.ac.in. For instance, in the presence of oxygen, free radical reactions can lead to the formation of hydroperoxides libretexts.org.
Computational and Theoretical Chemistry Studies on Isoxazole, 3 Methyl 5 Pentadecyl
Molecular Docking for Binding Mode Analysis
No molecular docking studies specifically investigating the binding mode of Isoxazole (B147169), 3-methyl-5-pentadecyl- with any biological target have been identified in the reviewed literature. Such studies for other isoxazole derivatives have been performed to understand their interactions with enzymes like cyclooxygenase (COX), but these findings cannot be extrapolated to the title compound. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
There is no available information from molecular dynamics simulations concerning the conformational analysis or binding kinetics of Isoxazole, 3-methyl-5-pentadecyl-. These simulations are crucial for understanding the dynamic behavior of a ligand in a binding site over time, and data for other isoxazoles cannot be substituted. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models incorporating Isoxazole, 3-methyl-5-pentadecyl- have been found. QSAR studies require a dataset of structurally related compounds with corresponding biological activity data to derive a mathematical relationship. nih.gov While QSAR models exist for other classes of isoxazoles, they are not applicable to this specific long-chain alkyl derivative.
Prediction of Molecular Interactions and Binding Affinities
Specific predictions of molecular interactions and binding affinities for Isoxazole, 3-methyl-5-pentadecyl- are not available in the scientific literature. Computational tools are used to predict these properties, but published studies focusing on this particular molecule are absent. researchgate.net Research on other isoxazoles has explored their binding affinities for various targets, but these results are specific to the structures analyzed in those studies. researchgate.netnih.gov
Natural Product Inspiration and Bio Inspired Design of Isoxazole, 3 Methyl 5 Pentadecyl Derivatives
Occurrence of Isoxazole (B147169) Motifs in Natural Products
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a structural motif found in a variety of natural products. nih.govnih.gov While not as widespread as other heterocycles, its presence is significant, often contributing to the biological activity of the parent molecule. The isoxazole ring's unique electronic properties and its ability to act as a hydrogen bond acceptor make it a valuable pharmacophore in drug discovery. chemenu.com
One of the most well-known examples is ibotenic acid , a neurotoxic and psychoactive compound isolated from the Amanita muscaria mushroom. The isoxazole ring is also found in a number of drugs and serves as a key structural motif in many biologically relevant compounds. bldpharm.com The presence of this ring system in nature has spurred chemists to explore its potential in medicinal chemistry, leading to the development of numerous synthetic methods for its creation. nih.govyoutube.com Isoxazoles are recognized as an important class of structures found in many bioactive natural products and pharmaceuticals. nih.gov
Table 1: Examples of Isoxazole Motifs in Natural Products and Bioactive Compounds This table is interactive. You can sort the data by clicking on the column headers.
| Compound Name | Source/Type | Significance |
|---|---|---|
| Ibotenic Acid | Amanita muscaria mushroom | Neurotoxic and psychoactive properties |
| Valdecoxib | Synthetic Drug | COX-2 inhibitor with an isoxazole core |
| Cloxacillin | Synthetic Drug | β-lactamase resistant antibiotic |
Derivatization of Natural Product Scaffolds with Isoxazole Moieties
A powerful strategy in medicinal chemistry involves the structural modification of known natural products to enhance their therapeutic properties or to create entirely new biological activities. espublisher.com The isoxazole moiety is a popular choice for such derivatization, as its incorporation can significantly alter a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov
Researchers have successfully synthesized isoxazole derivatives from various natural product scaffolds, including:
Triterpenoids: Maslinic acid and oleanolic acid, isolated from olive trees (Olea europaea L.), have been modified to include isoxazole rings. These derivatives have shown promising anti-inflammatory and antiproliferative activities against cancer cell lines. espublisher.comnih.gov
Curcuminoids: Curcumin, the active compound in turmeric, has been hybridized with isoxazole to generate derivatives with potential anticancer effects. espublisher.com
Lichen Acids: Usnic acid, a natural product from lichens, has also been used as a scaffold for isoxazole derivatization in the search for new cancer-fighting agents. espublisher.com
This approach of "natural product-isoxazole hybridization" aims to combine the inherent biological activity of the natural scaffold with the favorable physicochemical properties of the isoxazole ring. nih.gov The goal is often to improve efficacy, reduce toxicity, and overcome issues like drug resistance.
Table 2: Examples of Natural Product Derivatization with Isoxazoles This table is interactive. You can sort the data by clicking on the column headers.
| Natural Product Scaffold | Resulting Derivative | Observed Biological Activity | Reference |
|---|---|---|---|
| Maslinic Acid | 3,5-disubstituted isoxazole derivative | Anti-inflammatory, Anticancer | nih.gov |
| Oleanolic Acid | 3,5-disubstituted isoxazole derivative | Anti-inflammatory, Anticancer | nih.gov |
| Curcumin | Curcumin-isoxazole hybrid | Anticancer | espublisher.com |
Exploration of Long-Chain Aliphatic Analogs in Natural Products as Precedents
The pentadecyl group of Isoxazole, 3-methyl-5-pentadecyl- is a 15-carbon long aliphatic chain. Such long hydrocarbon chains are common features in the molecular architecture of many natural products, particularly lipids and fatty acids, and are crucial for their biological function. These chains are highly lipophilic, enabling molecules to interact with or insert into cell membranes, which can be a key mechanism for their bioactivity.
For instance, bengamides and bengazoles, natural products isolated from marine sponges, feature long aliphatic side chains that are important for their activity. mdpi.com Similarly, some studies have shown that adding a "proper long aliphatic chain" to natural flavonoids like scutellarein (B1681691) can enhance their antiproliferative activity against cancer cells. jmchemsci.com
However, the relationship between chain length and activity is not always linear. In some cases, increasing the length of an alkyl chain can lead to a decrease in activity, suggesting that an optimal length is required for effective interaction with the biological target. nih.gov The study of fatty acid analogs has also led to the synthesis of novel heterocyclic compounds with antimicrobial properties, where the long aliphatic chain is a key structural component.
The design of Isoxazole, 3-methyl-5-pentadecyl- can be seen as a deliberate attempt to combine the recognized pharmacophore of the methyl-isoxazole ring with the membrane-interacting potential of a long aliphatic chain. This strategy aims to create a molecule that can potentially localize at cell membranes or interact with lipophilic binding sites within target proteins, a common theme in the design of bioactive compounds inspired by natural lipids.
Table 3: Examples of Long-Chain Aliphatic Groups in Bioactive Molecules This table is interactive. You can sort the data by clicking on the column headers.
| Compound Class/Name | Source/Type | Role of Aliphatic Chain |
|---|---|---|
| Bengamides/Bengazoles | Marine Sponges | Contributes to overall bioactivity |
| Scutellarein Derivatives | Synthetic Analogs | Enhances antiproliferative activity |
| Fatty Acid Analogs | Synthetic Analogs | Basis for novel antimicrobial heterocycles |
Emerging Research Directions and Future Perspectives for Isoxazole, 3 Methyl 5 Pentadecyl
Development of Novel Synthetic Methodologies for Long-Chain Isoxazoles
The synthesis of 3,5-disubstituted isoxazoles is well-established, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being the most direct and widely used method. nih.govjlu.edu.cn For the specific synthesis of Isoxazole (B147169), 3-methyl-5-pentadecyl-, a key challenge lies in the efficient and regioselective construction of the isoxazole ring with the desired long-chain alkyl substituent.
One of the most promising approaches involves the reaction of a nitrile oxide generated from acetaldoxime (B92144) with a terminal alkyne, namely 1-heptyne, which possesses the required fifteen-carbon chain. nih.gov A regioselective, one-pot copper(I)-catalyzed reaction is a convenient method for achieving this transformation. nih.gov Furthermore, environmentally benign procedures, such as those utilizing ultrasound radiation without a catalyst, have been reported for the synthesis of 3-alkyl-5-aryl isoxazoles and could potentially be adapted for long-chain alkyl derivatives. nih.gov
Another innovative method that holds promise is the use of hypervalent iodine reagents to catalyze the cycloaddition of nitrile oxides to alkynes. jlu.edu.cn This approach offers mild reaction conditions and good yields, making it an attractive alternative to traditional methods. jlu.edu.cn The development of "green" synthetic routes, which minimize waste and avoid toxic catalysts, is a significant trend in isoxazole chemistry and is highly relevant for the sustainable production of long-chain isoxazoles. researchgate.net
Future research in this area will likely focus on optimizing existing methods to improve yields and regioselectivity for long-chain substrates. Additionally, the exploration of novel catalytic systems, including biocatalysis, could provide more efficient and sustainable routes to Isoxazole, 3-methyl-5-pentadecyl- and its analogs.
Table 1: Comparison of Synthetic Methodologies for 3,5-Disubstituted Isoxazoles
| Methodology | Catalyst | Key Features | Potential for Long-Chain Synthesis |
| [3+2] Cycloaddition | Copper(I) | One-pot, good regioselectivity nih.gov | High |
| Ultrasound-assisted Synthesis | None | Environmentally benign, mild conditions nih.gov | Moderate to High |
| Hypervalent Iodine Catalysis | Iodobenzene | Mild reaction conditions, good yields jlu.edu.cn | High |
| Green Chemistry Approaches | Various | Sustainable, reduced waste researchgate.net | High |
Advanced SAR Elucidation using High-Throughput Screening and Omics Technologies
Understanding the structure-activity relationship (SAR) is crucial for the development of isoxazole-based compounds with specific biological activities. rsc.orgnih.gov For Isoxazole, 3-methyl-5-pentadecyl-, the long lipophilic chain is expected to significantly influence its pharmacokinetic and pharmacodynamic properties. Advanced techniques like high-throughput screening (HTS) and "omics" technologies are becoming indispensable tools for elucidating these complex relationships.
HTS allows for the rapid screening of large libraries of compounds against a specific biological target. mdpi.combohrium.com By synthesizing a library of analogs of Isoxazole, 3-methyl-5-pentadecyl- with variations in the alkyl chain length and the substituent at the 3-position, researchers can quickly identify key structural features that govern activity. mdpi.com
"Omics" technologies, such as genomics, proteomics, and metabolomics, provide a global view of the cellular response to a compound. researchgate.netnygen.io For instance, treating cells with Isoxazole, 3-methyl-5-pentadecyl- and analyzing the resulting changes in gene expression (transcriptomics) or protein levels (proteomics) can help identify its molecular targets and mechanisms of action. researchgate.net This multi-omics approach can reveal unexpected biological activities and provide a more comprehensive understanding of the compound's SAR. researchgate.netnygen.io
Future SAR studies on Isoxazole, 3-methyl-5-pentadecyl- will likely involve a combination of HTS and multi-omics approaches to build predictive models for its biological activity.
Table 2: Illustrative High-Throughput Screening Data for Isoxazole Analogs
| Compound | 3-Position Substituent | 5-Position Alkyl Chain Length | Biological Activity (Hypothetical IC50, µM) |
| 1 | Methyl | C15 (Pentadecyl) | 5.2 |
| 2 | Ethyl | C15 (Pentadecyl) | 8.1 |
| 3 | Methyl | C10 (Decyl) | 12.5 |
| 4 | Methyl | C20 (Eicosyl) | 3.8 |
Rational Design of Highly Selective Molecular Probes for Biological Targets
The isoxazole scaffold is a versatile platform for the design of molecular probes to study biological processes. nih.govcityu.edu.hk The intrinsic photoreactivity of the isoxazole ring, which can be activated by light to form reactive intermediates, makes it a promising photo-cross-linker for identifying protein-ligand interactions. biorxiv.orgrsc.org
Starting with Isoxazole, 3-methyl-5-pentadecyl-, researchers can rationally design molecular probes by incorporating reporter tags, such as fluorescent dyes or biotin, and photoreactive groups. cityu.edu.hk The long pentadecyl chain can serve as a hydrophobic anchor, potentially targeting lipid-rich environments within the cell, such as membranes or lipid droplets.
For example, a photoaffinity labeling (PAL) probe could be designed by attaching a diazirine or an aryl azide (B81097) to the pentadecyl chain. Upon photoactivation, this probe would covalently bind to nearby proteins, allowing for their identification and characterization. cityu.edu.hk The development of isoxazole-based probes with tailored selectivity for specific biological targets is a rapidly growing area of research. nih.gov
Future work in this area will focus on creating highly specific and efficient molecular probes based on the Isoxazole, 3-methyl-5-pentadecyl- scaffold to investigate a wide range of biological questions.
Applications in Chemical Biology and Material Science (Non-Biological Applications)
Beyond its potential biological activities, the unique chemical structure of Isoxazole, 3-methyl-5-pentadecyl- lends itself to applications in chemical biology and material science. researchgate.neteurekaselect.com The isoxazole core has been utilized in the development of photochromic materials, electrochemical probes, and components for dye-sensitized solar cells and liquid crystals. researchgate.neteurekaselect.com
The long pentadecyl chain of Isoxazole, 3-methyl-5-pentadecyl- introduces a significant hydrophobic character, which could be exploited in the design of novel materials. For instance, it could be incorporated into polymers or self-assembling systems to create materials with unique surface properties or for drug delivery applications. In chemical biology, the intrinsic photoreactivity of the isoxazole ring can be harnessed for developing novel chemoproteomic crosslinking methods. biorxiv.orgrsc.org This allows for the identification of protein targets of bioactive small molecules directly in their native cellular environment.
The future of Isoxazole, 3-methyl-5-pentadecyl- in these fields will depend on the exploration of its physical and chemical properties and the innovative design of new materials and chemical tools.
Table 3: Potential Non-Biological Applications of Isoxazole, 3-methyl-5-pentadecyl-
| Application Area | Potential Role of Isoxazole, 3-methyl-5-pentadecyl- | Key Structural Feature |
| Material Science | Component of liquid crystals or polymers | Long pentadecyl chain |
| Chemical Biology | Photo-cross-linker for target identification biorxiv.orgrsc.org | Photoreactive isoxazole ring |
| Nanotechnology | Formation of self-assembling monolayers | Amphiphilic character |
| Sensor Technology | Electrochemical probe for specific analytes researchgate.neteurekaselect.com | Isoxazole core and lipophilic chain |
Q & A
Q. How do steric effects from the pentadecyl chain influence the reactivity of 3-methyl-5-pentadecyl-isoxazole in catalytic transformations?
- Methodological Answer : Steric hindrance from the pentadecyl chain can slow nucleophilic attacks at the isoxazole ring. Kinetic studies (e.g., pseudo-first-order rate constants) under varying steric environments (e.g., bulky solvents like tert-butanol) quantify this effect. Molecular mechanics (MM2) simulations map steric energy profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
